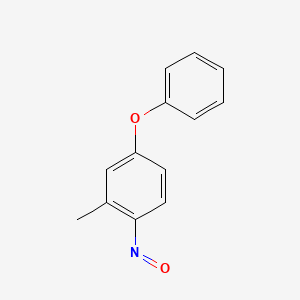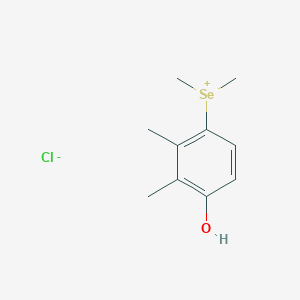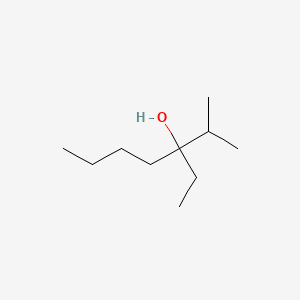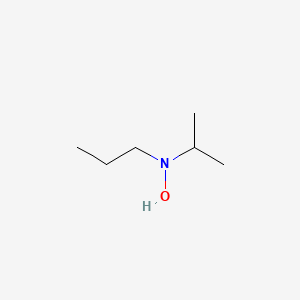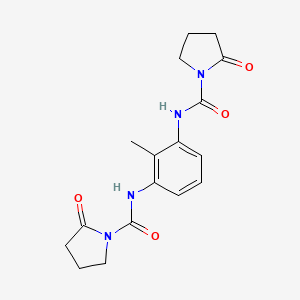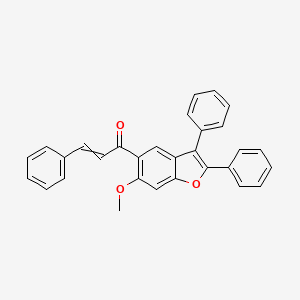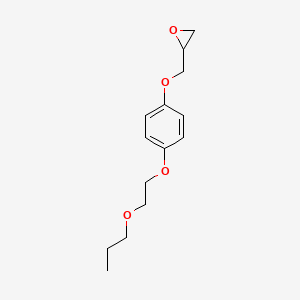
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C15H22O4. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is notable for its applications in various fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane typically involves the reaction of 4-(2-Propoxyethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Produced from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of beta-blockers.
Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring
Wirkmechanismus
The mechanism of action of 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-(2-Isopropoxyethoxy)phenoxy)methyl)oxirane: Similar structure but with an isopropoxy group instead of a propoxy group.
2-((4-(2-Methoxyethoxy)phenoxy)methyl)oxirane: Contains a methoxy group instead of a propoxy group
Uniqueness
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane is unique due to its specific propoxyethoxy substitution, which can influence its reactivity and applications. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its similar counterparts .
Eigenschaften
CAS-Nummer |
65653-27-2 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-[[4-(2-propoxyethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H20O4/c1-2-7-15-8-9-16-12-3-5-13(6-4-12)17-10-14-11-18-14/h3-6,14H,2,7-11H2,1H3 |
InChI-Schlüssel |
LAOAEHDUNORHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOC1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


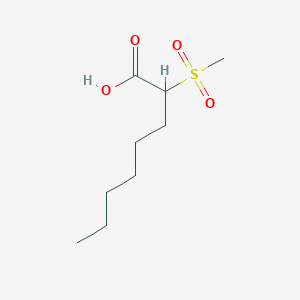
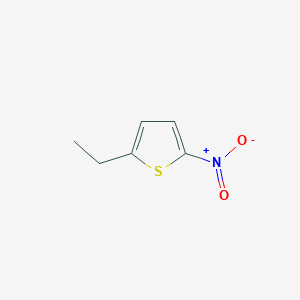
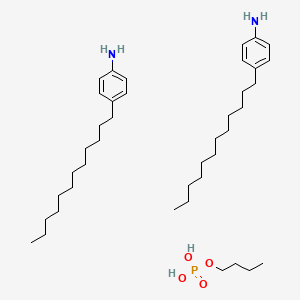
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)

![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)

